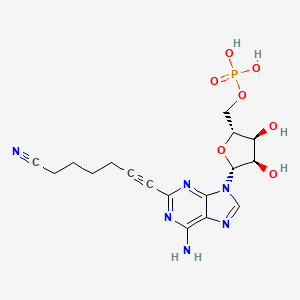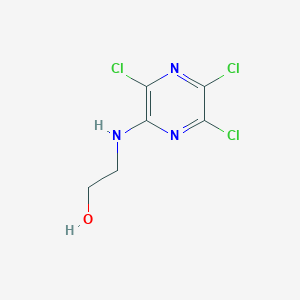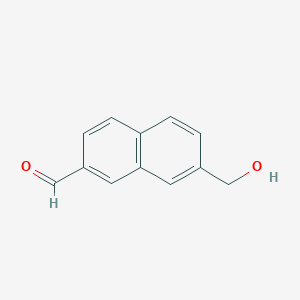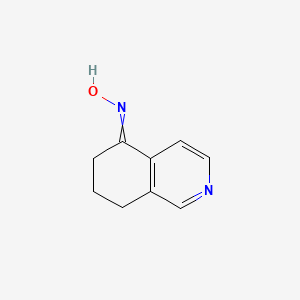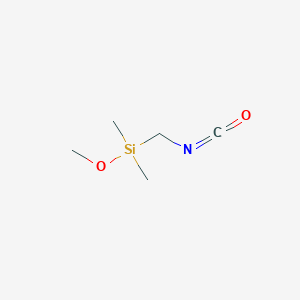![molecular formula C11H20O4 B8717506 [6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)
[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Hydroxymethyl)-2,2-dimethoxyspiro[33]heptan-6-yl]methanol is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol typically involves the formation of the spirocyclic core followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a ketone with a diol in the presence of an acid catalyst can lead to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its spirocyclic structure imparts unique physical and chemical properties that can be exploited in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Oxaspiro[3.3]heptane-6,6-diyl)dimethanol: This compound shares a similar spirocyclic core but differs in the presence of an oxygen atom in the ring.
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: This compound has a similar spirocyclic structure but with different substituents and ring sizes.
Spiro[3.3]heptane-2,6-dicarboxylic Acid: This compound features a spirocyclic core with carboxylic acid functional groups.
Uniqueness
[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol is unique due to its specific functional groups and structural features. The presence of methoxy groups and the spirocyclic core provide distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
[6-(hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol |
InChI |
InChI=1S/C11H20O4/c1-14-11(15-2)5-9(6-11)3-10(4-9,7-12)8-13/h12-13H,3-8H2,1-2H3 |
InChI Key |
GOMZUHAOXWWAEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2(C1)CC(C2)(CO)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


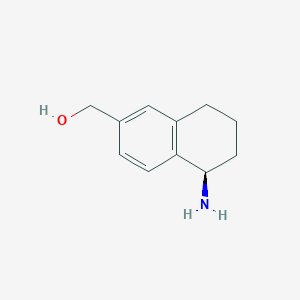
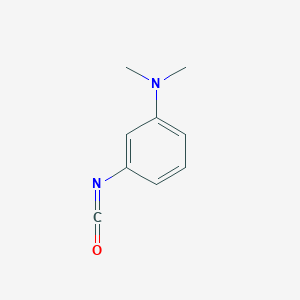

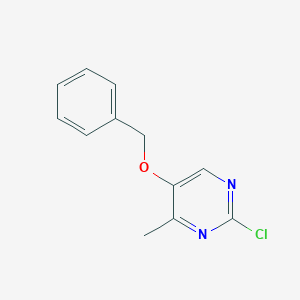
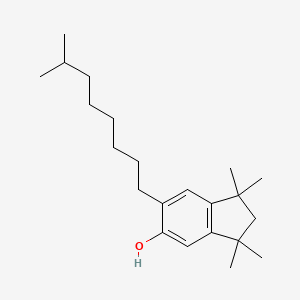
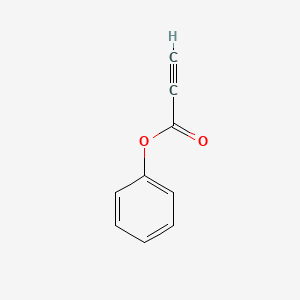
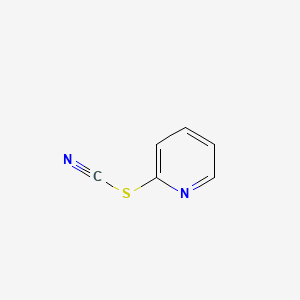
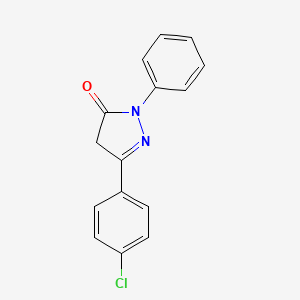
![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
